REACTION_CXSMILES
|
O.NN.[CH:4]1([S:7][C:8]2[CH:13]=[CH:12][C:11]([C:14](=O)[C:15]([OH:17])=[O:16])=[CH:10][CH:9]=2)[CH2:6][CH2:5]1.[OH-].[K+]>O>[CH:4]1([S:7][C:8]2[CH:13]=[CH:12][C:11]([CH2:14][C:15]([OH:17])=[O:16])=[CH:10][CH:9]=2)[CH2:5][CH2:6]1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
14.19 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)SC1=CC=C(C=C1)C(C(=O)O)=O
|
Name
|
|
Quantity
|
8.76 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution heated at 100° C. for 20 h
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
On cooling to room temperature
|
Type
|
WASH
|
Details
|
the aqueous phase washed with Et2O (20 ml)
|
Type
|
WASH
|
Details
|
washed with water (2×15 ml) and sufficient concentrated HCl
|
Type
|
ADDITION
|
Details
|
added to the combined aqueous phases
|
Type
|
EXTRACTION
|
Details
|
The resulting precipitate was then extracted into EtOAc (2×300 ml)
|
Type
|
WASH
|
Details
|
the combined organic phases washed with water (3×100 ml), brine (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |